An In-depth Technical Guide to Sanggenone H: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Sanggenone H: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenone H is a naturally occurring flavonoid found in the root bark of Morus alba L., a plant with a long history in traditional medicine. As a member of the flavonoid family, Sanggenone H possesses a characteristic polyphenolic structure that contributes to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of Sanggenone H, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
Chemical Structure and Properties
Sanggenone H is classified as a flavanone, a subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.35 g/mol | [1] |
| CAS Number | 86450-80-8 | [1] |
| SMILES | OC1=C2C(OC(C)(C=C2)C)=C([C@@]3([H])OC4=CC(O)=CC(O)=C4C(C3)=O)C=C1 | [1] |
| Solubility | Soluble in DMSO | [2] |
Note: Further experimental validation of computationally predicted properties is recommended.
Biological and Pharmacological Properties
Recent research has highlighted the potential of Sanggenone H as a modulator of key cellular signaling pathways, particularly in the context of cancer.
Inhibition of KRAS G12D Mutant
A significant finding is the identification of Sanggenone H as a potential inhibitor of the KRAS G12D mutant, a critical oncogenic driver in many cancers, including pancreatic, colorectal, and lung cancers.[3][4] Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the mechanism of this inhibition.
Mechanism of Action:
Sanggenone H is predicted to bind to the switch I/II regions of the KRAS G12D protein.[3] This interaction is crucial as these regions are key to the conformational changes that regulate KRAS activity. By binding to this pocket, Sanggenone H may lock the KRAS G12D protein in an inactive state, thereby inhibiting its downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.
The following diagram illustrates the proposed logical relationship of Sanggenone H's interaction with the KRAS G12D protein.
Quantitative Data:
Computational studies have provided the following quantitative data for the interaction between Sanggenone H and the KRAS G12D mutant protein:
| Parameter | Value | Method | Reference |
| Binding Affinity | -8.6 Kcal/mol | Molecular Docking | [3] |
This binding affinity is comparable to that of known reference inhibitors, suggesting that Sanggenone H is a promising candidate for further investigation.[3]
Experimental Protocols
While detailed experimental protocols for many aspects of Sanggenone H are not widely published, the following outlines the general methodologies that would be employed for its study, based on standard practices for natural product chemistry and pharmacology.
Isolation and Purification of Sanggenone H
A general workflow for the isolation and purification of Sanggenone H from Morus alba root bark is depicted below.
Methodology:
-
Extraction: The dried and powdered root bark of Morus alba is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is often enriched with flavonoids like Sanggenone H.
-
Chromatography: The enriched fraction is further purified using a combination of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20 column chromatography.
-
Final Purification: Final purification to obtain highly pure Sanggenone H is typically achieved using preparative high-performance liquid chromatography (HPLC).
In Silico Analysis of KRAS G12D Inhibition
The following provides a generalized protocol for the computational analysis of Sanggenone H's interaction with the KRAS G12D protein.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the KRAS G12D mutant protein is obtained from the Protein Data Bank (PDB). The 2D structure of Sanggenone H is drawn and converted to a 3D structure, followed by energy minimization.
-
Molecular Docking: Molecular docking simulations are performed to predict the binding pose and affinity of Sanggenone H to the active site of KRAS G12D. The switch I/II pocket is typically defined as the target binding site.
-
Molecular Dynamics Simulation: To assess the stability of the Sanggenone H-KRAS G12D complex, molecular dynamics simulations are conducted over a specific time period (e.g., 100 ns). Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed.
Conclusion and Future Directions
Sanggenone H is a promising natural flavonoid with demonstrated potential as an inhibitor of the KRAS G12D mutant, a high-value target in oncology. The in silico data provide a strong rationale for further investigation into its therapeutic applications.
Future research should focus on:
-
Experimental Validation: In vitro and in vivo studies are essential to validate the inhibitory effect of Sanggenone H on KRAS G12D and to elucidate its precise mechanism of action.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Sanggenone H is necessary for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Sanggenone H analogs could lead to the discovery of more potent and selective KRAS G12D inhibitors.
-
Exploration of Other Biological Activities: Given the broad range of activities associated with flavonoids, further screening of Sanggenone H for other potential therapeutic effects is warranted.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of Sanggenone H.
